molecular formula C24H41NO3 B8118402 Lcaha

Lcaha

Cat. No.: B8118402
M. Wt: 391.6 g/mol
InChI Key: WZXAGWREMCSWMF-HVATVPOCSA-N
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Description

Lithocholic acid hydroxyamide (LCAHA) is a derivative of lithocholic acid, known for its role as a deubiquitinase USP2a inhibitor. This compound has garnered attention due to its ability to destabilize cyclin D1 and induce G0/G1 cell cycle arrest, making it a potential candidate for cancer treatment .

Mechanism of Action

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

This compound inhibits USP2a, leading to the destabilization of cyclin D1 . This inhibition is significant and occurs independently of Akt/GSK3b . The activity of this compound is independent of p53 status .

Biochemical Pathways

The inhibition of USP2a by this compound leads to a destabilization of cyclin D1 . Cyclin D1 is a key regulator of cell-cycle progression, and its destabilization results in defects in cell-cycle progression . This suggests that the biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase.

Pharmacokinetics

The potency of this compound is demonstrated by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations

Result of Action

The primary molecular effect of this compound is the destabilization of cyclin D1, which is achieved by inhibiting the deubiquitinase USP2a . This leads to defects in cell-cycle progression . On a cellular level, this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations . This growth-inhibitory activity is independent of the p53 status .

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs These factors can include diet, lifestyle, and the presence of other diseases or conditions

Biochemical Analysis

Biochemical Properties

Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .

Cellular Effects

Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations

Dosage Effects in Animal Models

The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression

Transport and Distribution

The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.

Subcellular Localization

Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithocholic acid hydroxyamide involves the modification of lithocholic acid.

Industrial Production Methods

Industrial production of lithocholic acid hydroxyamide is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithocholic acid hydroxyamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of lithocholic acid hydroxyamide, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Lithocholic acid hydroxyamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lithocholic acid hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a and its ability to induce cell cycle arrest. Similar compounds include:

Lithocholic acid hydroxyamide stands out due to its specific inhibition of USP2a and its potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXAGWREMCSWMF-HVATVPOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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